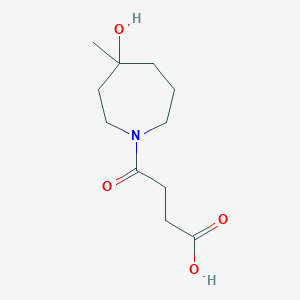
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide, also known as CP-31398, is a small molecule that has attracted attention in the scientific community due to its potential as a therapeutic agent in cancer treatment. It was first synthesized in 2002 by Selivanova et al. and has been extensively studied since then.
Mécanisme D'action
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has been shown to bind to the p53 tumor suppressor protein and stabilize its conformation, leading to increased transcriptional activity. This results in the upregulation of downstream genes involved in cell cycle arrest, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis and metastasis. In addition, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability may be a limitation for some researchers.
Orientations Futures
1. Further studies are needed to determine the efficacy of 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide in combination with other cancer therapies.
2. The development of more potent and selective analogs of 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide could lead to improved therapeutic outcomes.
3. The potential use of 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide in the treatment of neurodegenerative diseases warrants further investigation.
4. The role of 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide in the regulation of other cellular pathways should be explored.
5. The development of novel drug delivery systems for 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide could enhance its therapeutic potential.
Méthodes De Synthèse
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with hydrazine hydrate, followed by reaction with 5-chloropyrazine-2-carbonyl chloride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has been studied extensively for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN5O2/c14-10-7-15-9(6-16-10)11(20)17-13-19-18-12(21-13)8-4-2-1-3-5-8/h1-7H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGHBGPLQWXDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CN=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[3-(Trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]piperidine-2,6-dione](/img/structure/B6634954.png)

![2-[[[3-(Trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]methyl]cyclohexan-1-ol](/img/structure/B6634964.png)
![2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol](/img/structure/B6634967.png)
![2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B6634983.png)


![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)

![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)

